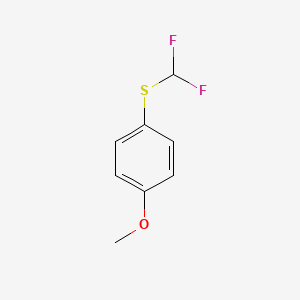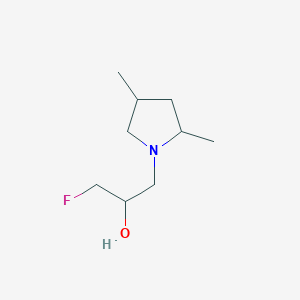
1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure includes a pyrrolidine ring substituted with dimethyl groups at positions 2 and 4, a fluorine atom at the 3-position of the propanol chain, and a hydroxyl group at the 2-position of the propanol chain.
Preparation Methods
The synthesis of 1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dimethylpyrrolidine with 3-fluoropropanol under specific reaction conditions. The reaction typically requires the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group of the propanol, facilitating the nucleophilic attack on the pyrrolidine ring. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to convert the fluorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-one, while reduction of the fluorine atom may yield 1-(2,4-Dimethylpyrrolidin-1-yl)-propan-2-ol.
Scientific Research Applications
1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol has various scientific research applications across different fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of pyrrolidine derivatives on cellular processes. It can serve as a model compound to investigate the interactions between small molecules and biological targets.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development. Researchers explore its activity against various diseases and its potential as a lead compound for new medications.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom and hydroxyl group contribute to the compound’s binding affinity and specificity for its targets.
At the molecular level, the compound may inhibit or activate specific enzymes, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory, antimicrobial, or anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2,4-Dimethylpyrrolidin-1-yl)-propan-2-ol: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
1-(2,4-Dimethylpyrrolidin-1-yl)-3-chloropropan-2-ol: The substitution of fluorine with chlorine can affect the compound’s reactivity and interactions with biological targets.
1-(2,4-Dimethylpyrrolidin-1-yl)-3-hydroxypropan-2-ol: The presence of an additional hydroxyl group can influence the compound’s solubility and hydrogen bonding interactions.
The unique combination of the pyrrolidine ring, dimethyl groups, fluorine atom, and hydroxyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18FNO |
|---|---|
Molecular Weight |
175.24 g/mol |
IUPAC Name |
1-(2,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H18FNO/c1-7-3-8(2)11(5-7)6-9(12)4-10/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
WVIWZVXYKWBJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)CC(CF)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


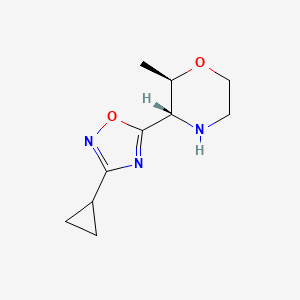

![1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine](/img/structure/B13258405.png)
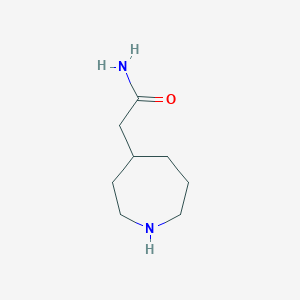
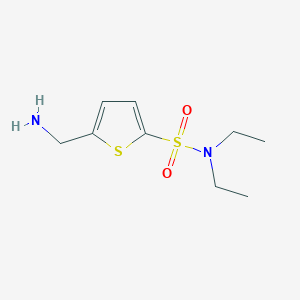
![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13258421.png)

![5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13258436.png)
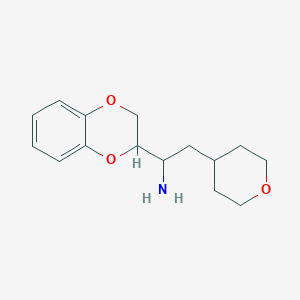

![1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13258453.png)
![1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13258454.png)
![4-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine](/img/structure/B13258457.png)
